molecular formula C17H20N2O4 B12652205 (2,5-Dioxopyrrolidin-1-yl) 4-benzylpiperidine-1-carboxylate

(2,5-Dioxopyrrolidin-1-yl) 4-benzylpiperidine-1-carboxylate

Cat. No.: B12652205
M. Wt: 316.35 g/mol
InChI Key: CYPQLCVPHKXSLC-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 4-benzylpiperidine-1-carboxylate is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring and a piperidine ring, which are both significant in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-benzylpiperidine-1-carboxylate typically involves the reaction of 4-benzylpiperidine with a suitable activating agent such as (2,5-Dioxopyrrolidin-1-yl) carbonate. The reaction is usually carried out under mild conditions to ensure the stability of the product. Common solvents used in this synthesis include dichloromethane and acetonitrile, with reaction temperatures maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) 4-benzylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) 4-benzylpiperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-benzylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (2,5-Dioxopyrrolidin-1-yl) carbonate: Shares the pyrrolidinone ring structure.

    4-Benzylpiperidine: Shares the piperidine ring structure.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-benzylpiperidine-1-carboxylate

InChI

InChI=1S/C17H20N2O4/c20-15-6-7-16(21)19(15)23-17(22)18-10-8-14(9-11-18)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2

InChI Key

CYPQLCVPHKXSLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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